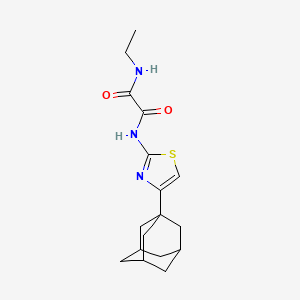
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-ethyl-oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide is a synthetic compound characterized by the presence of an adamantane group, a thiazole ring, and an oxalamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide typically involves the reaction of 4-adamantylthiazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide involves its interaction with specific molecular targets. The adamantane group provides rigidity and hydrophobicity, which can influence the compound’s binding to proteins or other biomolecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s affinity for its targets. The oxalamide moiety can form additional hydrogen bonds, stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-butyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group differentiates it from other similar compounds, potentially leading to variations in its reactivity and interactions with biological targets.
特性
分子式 |
C17H23N3O2S |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-ethyloxamide |
InChI |
InChI=1S/C17H23N3O2S/c1-2-18-14(21)15(22)20-16-19-13(9-23-16)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H,18,21)(H,19,20,22) |
InChIキー |
SQJIYVAISHJWFN-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


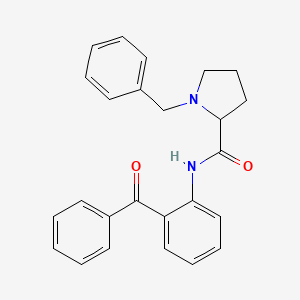
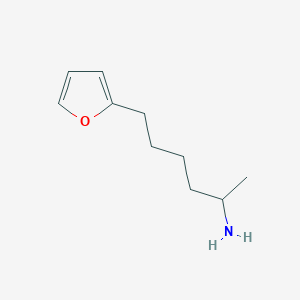
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
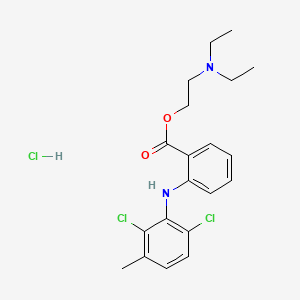
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)

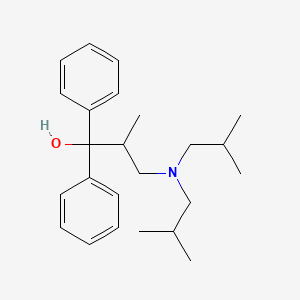
![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)


![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)

![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)
